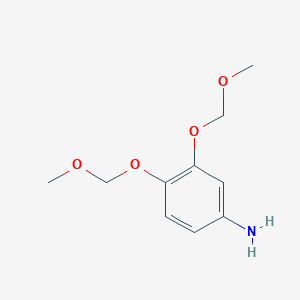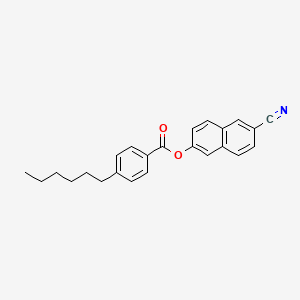
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate is an organic compound with the molecular formula C24H23NO2 This compound is characterized by the presence of a naphthalene ring substituted with a cyano group at the 6-position and a benzoate ester group at the 4-position, which is further substituted with a hexyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate typically involves the esterification of 6-cyanonaphthalene-2-ol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological systems and interactions, particularly in the development of fluorescent probes and sensors.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique structural properties.
作用机制
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as proteins or nucleic acids, influencing their function and activity. The cyano group and aromatic rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(6-Cyanonaphthalen-2-yl) 4-butylbenzoate: Similar structure with a shorter alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-octylbenzoate: Similar structure with a longer alkyl chain.
(6-Cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure with a methyl group instead of a hexyl chain.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate is unique due to its specific combination of functional groups and structural features. The hexyl chain provides a balance between hydrophobicity and flexibility, making it suitable for various applications. Additionally, the presence of both a cyano group and a benzoate ester group allows for diverse chemical modifications and interactions.
属性
CAS 编号 |
58573-86-7 |
|---|---|
分子式 |
C24H23NO2 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate |
InChI |
InChI=1S/C24H23NO2/c1-2-3-4-5-6-18-7-10-20(11-8-18)24(26)27-23-14-13-21-15-19(17-25)9-12-22(21)16-23/h7-16H,2-6H2,1H3 |
InChI 键 |
PHJZRHBQCXCNAK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


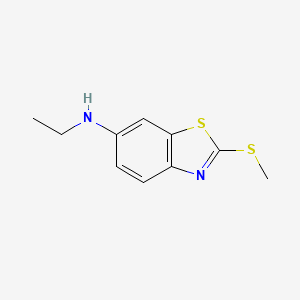
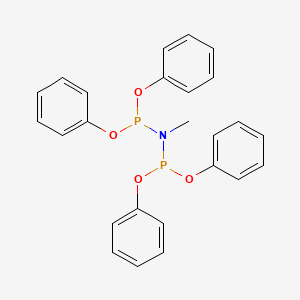
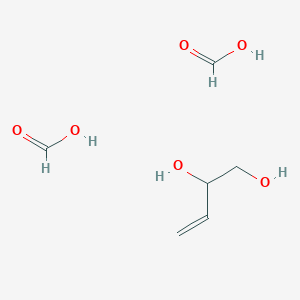
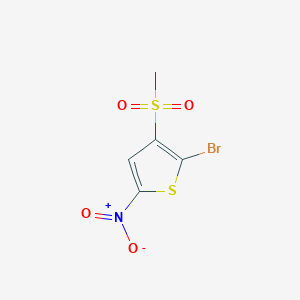
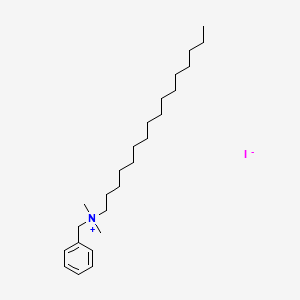
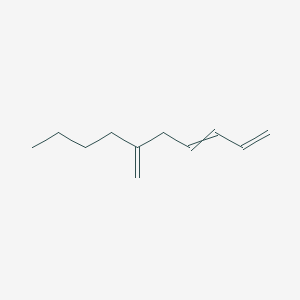

![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)

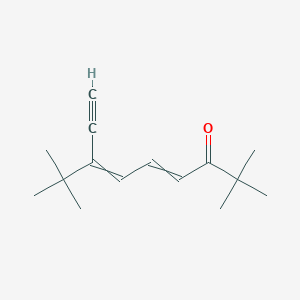

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
